9-Octadecyne

Catalog No.
S705756
CAS No.
35365-59-4
M.F
C18H34
M. Wt
250.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Octadecyne

CAS Number

35365-59-4

Product Name

9-Octadecyne

IUPAC Name

octadec-9-yne

Molecular Formula

C18H34

Molecular Weight

250.5 g/mol

InChI

InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

NKRBWIXXEQOWRY-UHFFFAOYSA-N

SMILES

CCCCCCCCC#CCCCCCCCC

Canonical SMILES

CCCCCCCCC#CCCCCCCCC

Organic Synthesis:

-Octadecyne, also known as stearoylacetylene, is a long-chain alkyne, a type of hydrocarbon with a carbon-carbon triple bond. Due to its unique structure, 9-octadiyne finds applications in various organic synthesis reactions.

  • Click chemistry

    9-Octadecyne can participate in click reactions, a type of cycloaddition reaction known for its efficiency and selectivity. These reactions are valuable in creating new molecules with specific properties, useful in applications like drug discovery and materials science [].

  • Diels-Alder reaction

    As a diene (molecule with two double bonds), 9-octadiyne can act as a reactant in the Diels-Alder reaction, another useful tool for constructing complex molecules. This reaction is employed in synthesizing various organic compounds, including pharmaceuticals and polymers [].

Material Science:

The long, hydrophobic chain of 9-octadiyne makes it a valuable building block in the development of functional materials.

  • Self-assembling molecules

    -Octadiyne can be incorporated into self-assembling molecules, which can form ordered structures on their own. These structures have potential applications in electronics, sensors, and drug delivery [].

  • Polymers

    -Octadiyne can be used as a starting material for the synthesis of various polymers with unique properties, such as improved conductivity or self-healing capabilities [].

Catalysis:

The presence of the triple bond in 9-octadiyne makes it a potential candidate for use in catalysis.

  • Ligands: 9-Octadiyne can be modified to act as ligands, molecules that bind to metal centers in catalysts, potentially influencing their activity and selectivity [].

9-Octadecyne, also known as octadec-9-yne, is a long-chain alkyne with the molecular formula C18H34\text{C}_{18}\text{H}_{34} and a molecular weight of approximately 250.46 g/mol . This compound features a triple bond located between the ninth and tenth carbon atoms in its linear carbon chain. The structural formula can be represented as:

CH3 CH2)8CC CH2)7CH3\text{CH}_3-\text{ CH}_2)_{8}-\text{C}\equiv \text{C}-\text{ CH}_2)_{7}-\text{CH}_3

As an unsaturated hydrocarbon, 9-octadecyne exhibits distinct physical and chemical properties compared to its saturated counterparts.

Due to its triple bond, which acts as a reactive site. Key types of reactions include:

  • Hydrogenation: The addition of hydrogen across the triple bond converts 9-octadecyne into octadecane, a fully saturated hydrocarbon.
  • Halogenation: Reacting with halogens can yield halogenated derivatives, which are useful in synthetic organic chemistry.
  • Oxidation: This compound can be oxidized to form different products, including ketones or carboxylic acids, depending on the conditions and reagents used.
  • Metathesis: In the presence of specific catalysts, 9-octadecyne can undergo metathesis reactions to produce other alkenes or alkynes .

Several methods are employed for synthesizing 9-octadecyne:

  • From Natural Oils: One common route involves the metathesis of natural oils and fats, where methyl oleate is transformed into equimolar amounts of 9-octadecyne and dimethyl octadec-1,18-dioate.
  • Alkyne Synthesis: It can also be synthesized through the reaction of terminal alkynes with suitable reagents under controlled conditions.
  • Oligomerization of Ethylene: In industrial settings, 9-octadecyne is often produced by oligomerizing ethylene using transition metal catalysts.

9-Octadecyne has several applications across various fields:

  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing more complex molecules.
  • Materials Science: Its derivatives are explored for use in polymers and materials due to their unique properties.
  • Surfactants: The compound may be utilized in formulations for surfactants or emulsifiers .

When comparing 9-octadecyne to similar compounds, notable distinctions arise:

CompoundFormulaStructure TypeKey Differences
1-OctadeceneC18H36AlkeneContains a double bond at the first carbon; more reactive in certain reactions.
cis-9-OctadeceneC18H36AlkeneIsomeric form with different physical properties due to spatial arrangement.
OctadecaneC18H38AlkaneFully saturated hydrocarbon; less reactive than 9-octadecyne.

The unique triple bond in 9-octadecyne contributes to its distinct reactivity and utility compared to these similar compounds .

XLogP3

8.8

Other CAS

35365-59-4

Wikipedia

9-Octadecyne

Dates

Modify: 2023-08-15

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